The synthesis of 19-Epi FK-506 primarily occurs as a byproduct during the fermentation process of Streptomyces tsukubaensis aimed at producing Tacrolimus. The biosynthetic pathway involves several enzymatic steps facilitated by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). Specifically, the PKS enzymes FkbA, FkbB, and FkbC catalyze the condensation of various acyl-CoA precursors to form the macrolide backbone .
Recent studies have focused on optimizing the production of FK-506 by manipulating genetic pathways within Streptomyces strains. For instance, overexpression of regulatory proteins like Crp has been shown to enhance the yield of FK-506 while minimizing unwanted byproducts like Ascomycin .
The molecular structure of 19-Epi FK-506 features a complex cyclic macrolactone framework. It contains multiple functional groups including hydroxyls, methoxy groups, and a unique non-proteinogenic amino acid, pipecolic acid. The structural formula can be represented as follows:
Key structural data includes:
19-Epi FK-506 can undergo various chemical reactions typical for macrolides, including hydrolysis, oxidation, and reduction reactions due to its functional groups. The compound's reactivity is influenced by its structural features, such as the presence of hydroxyl groups that can participate in nucleophilic substitution reactions.
In synthetic chemistry contexts, understanding these reactions is crucial for developing methods to isolate or modify this compound for potential therapeutic applications or to study its biological activity further.
The mechanism of action of 19-Epi FK-506 is closely related to that of its parent compound Tacrolimus. Both compounds exert their immunosuppressive effects through binding to FK506-binding proteins (FKBPs). This drug-FKBP complex then inhibits calcineurin, a calcium/calmodulin-dependent phosphatase involved in T-cell activation. By inhibiting calcineurin activity, 19-Epi FK-506 prevents the dephosphorylation and nuclear translocation of nuclear factor of activated T cells (NFAT), ultimately leading to reduced interleukin-2 transcription and T-cell proliferation .
The physical properties of 19-Epi FK-506 include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical formulation.
As an impurity in Tacrolimus production, 19-Epi FK-506 serves primarily as a reference compound in analytical chemistry for assessing purity levels in pharmaceutical formulations. Its structural similarity to Tacrolimus makes it significant for research into drug interactions and pharmacodynamics.
Additionally, ongoing research into the biosynthesis pathways may lead to improved methods for producing not only Tacrolimus but also other related compounds with potential therapeutic benefits in immunology and transplantation medicine .
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5